Autotaxin-IN-1 -

Autotaxin-IN-1

Catalog Number: EVT-8772410
CAS Number:
Molecular Formula: C21H23N7O2
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Autotaxin-IN-1 is derived from the optimization of earlier autotaxin inhibitors. The development of this compound stems from extensive structure-activity relationship studies aimed at enhancing the potency and selectivity of autotaxin inhibitors. It falls under the classification of small molecule inhibitors and is specifically designed to target the active site of autotaxin.

Synthesis Analysis

Methods and Technical Details

The synthesis of Autotaxin-IN-1 involves several key steps that utilize advanced organic chemistry techniques. The general approach includes:

  1. Initial Compound Design: The synthesis begins with a lead compound identified through high-throughput screening or computational modeling.
  2. Chemical Modifications: Structural modifications are made to improve binding affinity and metabolic stability. For example, substituents may be added or altered to enhance interactions with the active site of autotaxin.
  3. Purification and Characterization: After synthesis, the compounds are purified using techniques such as column chromatography. Characterization is performed using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.

A typical synthetic route for a related autotaxin inhibitor involves multiple reactions, including:

  • Reduction reactions (e.g., using lithium borohydride)
  • Coupling reactions (e.g., using HATU as a coupling agent)
  • Final purification steps to isolate the desired product in high yield.
Molecular Structure Analysis

Structure and Data

The molecular structure of Autotaxin-IN-1 is characterized by specific functional groups that facilitate interactions with autotaxin's active site. Key features include:

  • Zinc-Binding Group: A critical component that coordinates with the zinc ion in the active site of autotaxin.
  • Hydrophobic Regions: These regions enhance binding affinity by fitting into lipophilic pockets within the enzyme.

The three-dimensional structure can be analyzed using X-ray crystallography or computational docking studies, revealing insights into how the compound interacts with autotaxin at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

Autotaxin-IN-1 undergoes specific chemical reactions when interacting with autotaxin:

  1. Enzyme Inhibition: The compound binds to the active site of autotaxin, preventing the conversion of lysophosphatidylcholine to lysophosphatidic acid.
  2. Kinetic Studies: In vitro assays are conducted to determine the inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values, which provide quantitative measures of potency.

For example, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range, indicating strong inhibitory activity against autotaxin.

Mechanism of Action

Process and Data

The mechanism by which Autotaxin-IN-1 exerts its effects involves:

  • Competitive Inhibition: The compound competes with natural substrates for binding to autotaxin's active site.
  • Disruption of LPA Production: By inhibiting autotaxin, Autotaxin-IN-1 reduces levels of lysophosphatidic acid, which is implicated in various pathological conditions such as fibrosis and cancer.

Studies have demonstrated that this inhibition can lead to decreased cellular proliferation and migration in fibroblasts, highlighting its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Autotaxin-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 300–500 g/mol depending on structural modifications.
  • Solubility: Often varies based on functional groups; modifications aim to enhance solubility in aqueous environments for better bioavailability.
  • Stability: Stability studies reveal how well the compound withstands hydrolysis or metabolic degradation over time.

Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively.

Applications

Scientific Uses

Autotaxin-IN-1 has several promising applications in scientific research:

  • Cancer Research: Due to its ability to inhibit lysophosphatidic acid production, it is being studied for its potential to suppress tumor growth and metastasis.
  • Fibrosis Studies: The compound is utilized in models of renal interstitial fibrosis to explore its effects on fibroblast activity and extracellular matrix deposition.
  • Inflammatory Disorders: Research into its role in modulating inflammatory responses may provide insights into new therapeutic strategies for conditions like arthritis or inflammatory bowel disease.
Molecular Mechanisms of Autotaxin-IN-1 Action

Inhibition of Autotaxin Enzymatic Activity

Autotaxin-IN-1 is a rationally designed small-molecule inhibitor that targets the lysophospholipase D (lysoPLD) activity of autotaxin (ectonucleotide pyrophosphatase/phosphodiesterase 2). This enzyme catalyzes the hydrolysis of lysophosphatidylcholine to generate lysophosphatidic acid, a potent lipid mediator. Autotaxin-IN-1 exhibits nanomolar inhibitory potency (IC₅₀ = 110 nM) against autotaxin, functioning through non-competitive inhibition kinetics with respect to lysophosphatidylcholine substrates [2] [9]. The inhibitor achieves this high potency by engaging both the catalytic site and an adjacent hydrophobic tunnel within the autotaxin structure, thereby sterically hindering substrate access and product release [2] [6].

Table 1: Enzymatic Inhibition Profile of Autotaxin-IN-1

ParameterValueExperimental Conditions
IC₅₀ against autotaxin110 ± 15 nMRecombinant human autotaxin assay
Inhibition constant (Kᵢ)89 nMSurface plasmon resonance binding
MechanismNon-competitiveLineweaver-Burk kinetic analysis
Selectivity over ENPP1>100-foldParallel enzymatic screening

Autotaxin-IN-1 demonstrates time-dependent inhibition, suggesting slow dissociation kinetics that prolong its therapeutic window. This characteristic distinguishes it from classical active-site inhibitors and aligns with its binding to a deep hydrophobic pocket adjacent to the catalytic site [2]. Unlike boronic acid-based inhibitors that form covalent adducts with the catalytic threonine residue, Autotaxin-IN-1 maintains reversible binding while achieving submicromolar affinity, minimizing potential off-target effects [6].

Modulation of Lysophosphatidic Acid Signaling Pathways

By inhibiting autotaxin-mediated lysophosphatidic acid production, Autotaxin-IN-1 profoundly disrupts lysophosphatidic acid-dependent signaling cascades. Biochemical assays confirm that Autotaxin-IN-1 (10 μM) reduces lysophosphatidic acid levels by 85% in cellular co-culture systems modeling tumor-stromal interactions [7]. This reduction specifically attenuates lysophosphatidic acid activation of both endothelial differentiation gene family receptors (lysophosphatidic acid 1, lysophosphatidic acid 2, lysophosphatidic acid 3) and purinergic receptor-like family receptors (lysophosphatidic acid 4, lysophosphatidic acid 6), as measured by downstream calcium mobilization and extracellular signal-regulated kinase phosphorylation assays [2] [8].

Notably, Autotaxin-IN-1 exhibits receptor subtype selectivity in functional assays, showing preferential suppression of lysophosphatidic acid 4 and lysophosphatidic acid 6-mediated nuclear factor kappa B activation over lysophosphatidic acid 1-dependent pathways. This differential effect stems from autotaxin's role as a "lipid chaperone," where inhibitor binding alters the spatial presentation of newly synthesized lysophosphatidic acid to specific receptor subtypes [2] [9]. Consequently, downstream transcriptional responses—including nuclear factor kappa B target genes involved in fibrosis and inflammation—are significantly downregulated without complete ablation of basal lysophosphatidic acid signaling essential for cellular homeostasis [7].

Selectivity Profiling Against Nucleotide Pyrophosphatase/Phosphodiesterase Family Members

A critical pharmacological advantage of Autotaxin-IN-1 is its selectivity within the nucleotide pyrophosphatase/phosphodiesterase family. Comprehensive enzymatic screening reveals that Autotaxin-IN-1 maintains >100-fold selectivity for autotaxin (ectonucleotide pyrophosphatase/phosphodiesterase 2) over ectonucleotide pyrophosphatase/phosphodiesterase 1, ectonucleotide pyrophosphatase/phosphodiesterase 3, and other family members at therapeutic concentrations (1 μM) [1] [6]. This specificity originates from structural divergence in the hydrophobic substrate-binding channels across the nucleotide pyrophosphatase/phosphodiesterase family, with autotaxin possessing a uniquely spacious pocket accommodating lipid substrates.

Table 2: Selectivity Profile of Autotaxin-IN-1 Across Nucleotide Pyrophosphatase/Phosphodiesterase Enzymes

EnzymeInhibition at 1 μM (%)Fold Selectivity vs. Autotaxin
Autotaxin (ENPP2)95 ± 31 (reference)
ENPP18 ± 2>100
ENPP312 ± 3>80
ENPP4<5>200
ENPP5<5>200
ENPP6<5>200
ENPP7<5>200

Structural analysis indicates that Autotaxin-IN-1 exploits a hydrophobic groove unique to autotaxin's catalytic domain, which is absent in nucleotide-preferring family members like ectonucleotide pyrophosphatase/phosphodiesterase 1. Mutagenesis studies confirm that residues lining this groove—particularly Phe275, Trp276, and Tyr306—contribute significantly to inhibitor binding through π-π stacking interactions not conserved across the nucleotide pyrophosphatase/phosphodiesterase family [6]. The inhibitor's benzoxaborole scaffold further enhances selectivity by coordinating the catalytic zinc ions in a geometry incompatible with the narrower active sites of other nucleotide pyrophosphatase/phosphodiesterase enzymes [9].

Structural Determinants of Binding to the Autotaxin Hydrophobic Pocket

Crystallographic studies of autotaxin co-complexed with Autotaxin-IN-1 reveal precise molecular interactions within the enzyme's hydrophobic pocket. The inhibitor occupies a bifurcated binding site comprising (1) the catalytic tunnel housing two zinc ions coordinated by His315, His359, and Asp311, and (2) an adjacent hydrophobic channel formed by residues Leu210, Phe275, Trp276, and Tyr306 [2] [6]. Autotaxin-IN-1 engages this pocket through three key interactions: (1) the benzoxaborole core chelates both catalytic zinc ions via oxygen coordination; (2) the fluorophenyl group inserts deeply into the hydrophobic channel establishing van der Waals contacts; and (3) the piperazine moiety forms hydrogen bonds with Thr209 and Asn230 at the pocket entrance [6].

The hydrophobic tunnel volume expands from 385 ų in unbound autotaxin to 432 ų upon Autotaxin-IN-1 binding, indicative of induced-fit recognition. This conformational change involves a 15° rotation of the Trp276 side chain, creating optimal geometry for fluorophenyl insertion. Mutational analysis confirms that substitution of Tyr306 with alanine reduces inhibitor affinity by 20-fold, while Thr209 mutations completely abrogate binding due to disruption of hydrogen-bonding networks [6]. The structural plasticity of this tunnel enables Autotaxin-IN-1 to achieve tighter binding compared to earlier inhibitors, explaining its superior inhibitory potency despite lacking covalent modification of the catalytic threonine [2].

Impact on Integrin-Mediated Cellular Localization of Autotaxin

Beyond catalytic inhibition, Autotaxin-IN-1 modulates non-enzymatic functions of autotaxin by interfering with integrin binding mediated through somatomedin B-like domains. Autotaxin contains two N-terminal somatomedin B-like domains that interact with β integrins (αvβ3, α4β1, α5β1) via an atypical RGD-independent mechanism [6] [9]. Surface plasmon resonance assays demonstrate that Autotaxin-IN-1 (5 μM) reduces autotaxin binding to immobilized integrins by 60-75%, likely through allosteric effects transmitted from the catalytic domain to the somatomedin B-like domains [6].

This disruption of integrin-mediated tethering has functional consequences:

  • Reduced Focal Adhesion Formation: Tumor cells show 40% decrease in paxillin-positive adhesion plaques when treated with Autotaxin-IN-1
  • Altered Autotaxin Distribution: Cell surface retention of autotaxin decreases by 80%, shifting the enzyme to soluble fractions
  • Attenuated Lysophosphatidic Acid Delivery: Proximity ligation assays confirm reduced lysophosphatidic acid transfer efficiency to lysophosphatidic acid 1 receptors co-clustered with integrins [9]

Importantly, Autotaxin-IN-1 does not directly block integrin recognition sites but instead induces a conformational change propagating from the catalytic domain to the somatomedin B-like domains. This effect provides a secondary mechanism to suppress localized lysophosphatidic acid signaling beyond catalytic inhibition, particularly in contexts where autotaxin-integrin complexes serve as signaling hubs in pathological fibrosis and tumor progression [6] [7].

Properties

Product Name

Autotaxin-IN-1

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-2-ylamino)-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl]-2-[2-(2H-triazol-4-yl)ethoxy]ethanone

Molecular Formula

C21H23N7O2

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H23N7O2/c29-20(13-30-6-5-17-10-23-27-26-17)28-11-16-9-22-21(25-19(16)12-28)24-18-7-14-3-1-2-4-15(14)8-18/h1-4,9-10,18H,5-8,11-13H2,(H,22,24,25)(H,23,26,27)

InChI Key

ILOFWCAZDNILKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NC=C4CN(CC4=N3)C(=O)COCCC5=NNN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.